molecular formula C7H6O4 B147525 2,6-Dihydroxybenzoic acid CAS No. 303-07-1

2,6-Dihydroxybenzoic acid

Cat. No. B147525
CAS RN: 303-07-1
M. Wt: 154.12 g/mol
InChI Key: AKEUNCKRJATALU-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzoic acid (2,6-DHBA) is a dihydroxy derivative of benzoic acid, where hydroxyl groups are positioned at the 2nd and 6th positions of the benzene ring. It serves as a precursor for the synthesis of various compounds, including highly efficient herbicides and medicines .

Synthesis Analysis

The synthesis of 2,6-DHBA has been optimized starting from resorcinol (1,3-dihydroxybenzene) through a carboxylation reaction with carbon dioxide gas in the presence of alkali metal salts. The reaction conditions were set at 130°C and 1.45 MPa for 4 hours, yielding a product with 54.6% mole yield and 99% purity, which is considered highly efficient .

Molecular Structure Analysis

The molecular structure of 2,6-DHBA has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with a herringbone motif, typical for polycyclic aromatic compounds. The acid forms hydrogen-bonded carboxylic dimers, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

2,6-DHBA is a versatile compound that can undergo various chemical reactions due to the presence of reactive hydroxyl groups. For instance, it can be used in the synthesis of 2,6-dihydroxyterephthalic acid through a reaction with carbon dioxide and the Kolbe-Schmitt reaction mechanism . Additionally, it can be transformed into different derivatives, as demonstrated by the synthesis of 2-(2',4'-dihydroxy-6'-methylbenzoyl)-3,6-dihydroxybenzoic acid and its methyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-DHBA are influenced by its molecular structure and the presence of intramolecular hydrogen bonding. These properties are crucial for understanding its behavior in various environments and its reactivity in chemical syntheses. Although the specific physical properties of 2,6-DHBA are not detailed in the provided papers, related compounds such as 2,4,6-trihydroxybenzoic acid have been characterized using Raman and terahertz spectroscopy to understand their polymorphic forms and the effects of dehydration .

Scientific Research Applications

Environmental Impact and Biodegradation

  • A study revealed that 2,6-dihydroxybenzoic acid initially reduced the activity of a mixed microbial culture and impaired peptone biodegradation. However, with continuous feeding, the culture adapted, enabling simultaneous removal of peptone and 2,6-dihydroxybenzoic acid, demonstrating its potential in bioremediation and wastewater treatment (Orhon et al., 2010).

Chemical Synthesis and Production

  • 2,6-Dihydroxybenzoic acid has been synthesized starting from resorcinol, highlighting its role as a raw material in the production of efficient herbicides and medicines. Optimized conditions yielded a product with 99% purity, underscoring its importance in chemical synthesis and industrial applications (Hu Si-hui, 2008).

Physical Properties and Crystal Structure

  • Research on the crystal and molecular structure of 2,6-dihydroxybenzoic acid using single crystal X-ray diffraction provided insights into its physical properties. The findings contribute to the understanding of its behavior in various applications, including pharmaceuticals and materials science (MacGillivray & Zaworotko, 1994).

Ionization and Chemical Behavior

  • A calorimetric study explored the ionization process of 2,6-dihydroxybenzoic acid, revealing its unique ionization trend compared to monosubstituted-benzoic acids. This understanding is crucial for its use in various chemical and biological contexts (Rodante & Ceccaroni, 1984).

Solubility and Analytical Applications

  • The solubility of 2,6-dihydroxybenzoic acid in various solvents was critically analyzed, providing essential data for its use in analytical chemistry and other scientific fields (Rahimpour, Jouyban & Acree, 2018).

Biological and Antioxidant Properties

  • A comprehensive study involving various hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, investigated their structural and biological properties. The antioxidant, antimicrobial, and cytotoxic activities of these compounds were evaluated, highlighting their potential applications in health and medicine (Kalinowska et al., 2021).

Synthesis Optimization and Industrial Applications

  • Studies on the synthesis of 2,6-dihydroxyterephthalic acid, involving 2,6-dihydroxybenzoic acid, emphasized the process optimization for industrial applications, demonstrating its role in the production of high-purity materials (Wang Ku, 2015).

Biodegradation Kinetics

  • The kinetics of 2,6-dihydroxybenzoic acid biodegradation by acclimated microbial cultures were studied, providing valuable insights for environmental management and bioremediation strategies (Cokgor et al., 2011).

Safety And Hazards

2,6-Dihydroxybenzoic acid is considered toxic. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Research focuses on alternative routes to produce carboxylic acids, for example, by employing decarboxylases for carboxylation reactions . These reactions are severely limited by thermodynamics, making it a challenge to achieve high reaction yields . The results provide a promising strategy for engineering decarboxylases with direction-dependent residues inside the substrate/product traveling tunnel of the enzyme .

properties

IUPAC Name

2,6-dihydroxybenzoic acid
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InChI

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11)
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InChI Key

AKEUNCKRJATALU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)O
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Molecular Formula

C7H6O4
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DSSTOX Substance ID

DTXSID1059785
Record name 2,6-Dihydroxybenzoic acid
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Molecular Weight

154.12 g/mol
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Physical Description

Off-white chunks; [Alfa Aesar MSDS], Solid
Record name 2,6-Dihydroxybenzoic acid
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Solubility

9.56 mg/mL
Record name 2,6-Dihydroxybenzoic acid
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Product Name

2,6-Dihydroxybenzoic acid

CAS RN

303-07-1
Record name 2,6-Dihydroxybenzoic acid
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Record name gamma-Resorcylic acid
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Record name 2,6-DIHYDROXYBENZOIC ACID
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Melting Point

165 °C
Record name 2,6-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,360
Citations
Z Li, L Zhao, Q Sun, N Gan, Q Zhang, J Yang… - … Acta Part A: Molecular …, 2022 - Elsevier
As a new form of nicotine introduction for novel tobacco products, the interaction of nicotine salt with biological macromolecules may differ from that of free nicotine and thus affect its …
Number of citations: 13 www.sciencedirect.com
SP Santoso, S Ismadji, AE Angkawijaya… - Journal of Molecular …, 2016 - Elsevier
2,6-Dihydroxybenzoic acid or γ-resorcylic acid (DHBA) is a phenolic compound which is known to have poor biological performance such as DPPH scavenging activity and microbial …
Number of citations: 14 www.sciencedirect.com
D Düwel, H Metzger - Journal of Medicinal Chemistry, 1973 - ACS Publications
The inhibitory constants of various substituted 2, 6-dihydroxybenzanilides (DHB-anilides) toward the succinate dehydrogenase complex of the rat and Fasciola hepática have been …
Number of citations: 20 pubs.acs.org
RJ Davey, N Blagden, S Righini, H Alison… - Crystal Growth & …, 2001 - ACS Publications
The relationship between molecular self-assembly processes and nucleation during crystallization from solution is an important issue, both in terms of fundamental physical chemistry …
Number of citations: 180 pubs.acs.org
RJ Davey, N Blagden, S Righini, H Alison… - The Journal of …, 2002 - ACS Publications
This contribution describes the kinetics of the solution mediated phase transformation between forms 1 and 2 of dihydroxybenzoic acid. It is shown how a combination of kinetic, …
Number of citations: 128 pubs.acs.org
PCR Soares‐Santos, HIS Nogueira… - European Journal of …, 2003 - Wiley Online Library
Lanthanide complexes of 2,6‐dihydroxybenzoic acid (2,6‐Hdhb), namely [nBu 4 N] 2 [Ln(2,6‐dhb) 5 (H 2 O) 2 ] [Ln = Sm (1) and Tb (2)], were synthesized and their crystal structures …
T Glowiak, H Kozlowski, LS Erre, G Micera… - Inorganica chimica …, 1992 - Elsevier
The complex Pb 2 (DHB) 4 ·3H 2 O (DHB = 2,6-dihydroxybenzoate(−1)) has been prepared and characterized using single-crystal X-ray diffraction. The compound consists of a …
Number of citations: 43 www.sciencedirect.com
EU Cokgor, G Insel, T Katipoglu, D Orhon - Bioresource technology, 2011 - Elsevier
This study evaluated the kinetics of simultaneous biodegradation of peptone mixture and 2,6-dihydroxybenzoic acid (2,6-DHBA) by an acclimated dual microbial culture under aerobic …
Number of citations: 49 www.sciencedirect.com
J Chen, BL Trout - Crystal growth & design, 2010 - ACS Publications
We developed a computer-aided rational solvent selection procedure for improving the morphology of needle-like crystals and applied it to 2,6-dihydroxybenzoic acid (DHB) form 2 …
Number of citations: 73 pubs.acs.org
DE Lynch, G Smith, D Freney, KA Byriel… - Australian Journal of …, 1994 - CSIRO Publishing
The molecular adducts of the heterocyclic base 2-aminopyrimidine with the aromatic and aromatic aliphatic carboxylic acids salicylic acid, 2,6-dihydroxybenzoic acid and 4-…
Number of citations: 74 www.publish.csiro.au

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